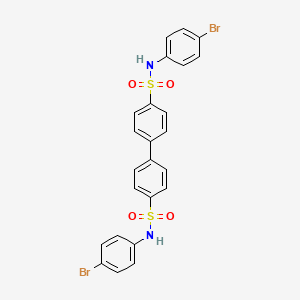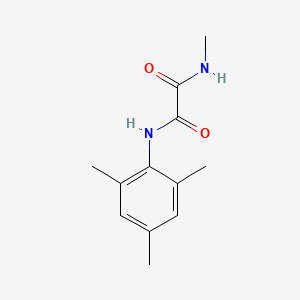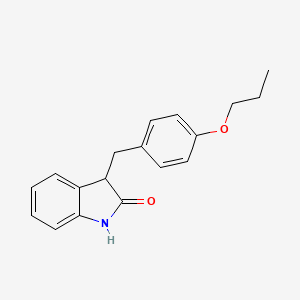
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide, also known as CNPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CNPPB belongs to the class of benzamide compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been extensively studied for its potential applications in neuroscience research. It has been shown to modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception. This compound has also been reported to inhibit the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. Moreover, this compound has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Mécanisme D'action
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of various ion channels and receptors through different mechanisms. For instance, this compound has been reported to inhibit the activity of the GABA-A receptor by binding to a site on the receptor that is distinct from the benzodiazepine binding site. Similarly, this compound has been shown to modulate the activity of the TRPV1 channel by binding to a site on the channel that is distinct from the capsaicin binding site.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects. For instance, this compound has been reported to increase the release of dopamine in the striatum, which is involved in reward processing. Moreover, this compound has been shown to decrease the release of glutamate in the hippocampus, which is involved in learning and memory. Additionally, this compound has been reported to decrease the expression of inflammatory cytokines in the brain, which are involved in the pathogenesis of neuroinflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide has several advantages for lab experiments. For instance, it has high purity and good yields, which makes it suitable for biochemical and pharmacological assays. Moreover, it has been extensively studied for its potential applications in neuroscience research, which makes it a well-established tool for investigating ion channels and receptors. However, this compound also has some limitations. For instance, its mechanism of action is not fully understood, which makes it difficult to interpret its effects on ion channels and receptors. Additionally, its potential off-target effects need to be carefully considered when interpreting its effects on biological systems.
Orientations Futures
There are several future directions for research on 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide. For instance, more studies are needed to elucidate its mechanism of action on ion channels and receptors. Moreover, its potential applications in the treatment of neuroinflammatory diseases need to be further explored. Additionally, more studies are needed to investigate its effects on other neurotransmitter systems, such as the serotonin and noradrenaline systems. Finally, the development of more selective and potent analogs of this compound could lead to the discovery of novel therapeutic agents for various neurological disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. It has been shown to modulate the activity of various ion channels and receptors, and has diverse biochemical and physiological effects. While it has several advantages for lab experiments, its mechanism of action is not fully understood, and its potential off-target effects need to be carefully considered. There are several future directions for research on this compound, which could lead to the discovery of novel therapeutic agents for various neurological disorders.
Méthodes De Synthèse
The synthesis of 2-chloro-5-nitro-N-(3-phenylpropyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-phenylpropylamine in the presence of thionyl chloride. The resulting product is then treated with ammonium hydroxide to yield this compound. This method has been reported to yield high purity this compound with good yields.
Propriétés
IUPAC Name |
2-chloro-5-nitro-N-(3-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-15-9-8-13(19(21)22)11-14(15)16(20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYGYCZQMHXSGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-morpholinyl)ethyl]-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5182331.png)
![N-(3-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182338.png)

![5-{[(2-aminophenyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182363.png)
![N-[2-(benzyloxy)ethyl]-4-phenoxybenzamide](/img/structure/B5182369.png)
![3-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B5182382.png)

![N-ethyl-1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5182402.png)
![4-[5-(butylthio)-4-(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5182405.png)
![1-(2-methoxyethyl)-4-[4-methoxy-3-(methoxymethyl)benzyl]piperazine trifluoroacetate](/img/structure/B5182411.png)

![ethyl 5-[(2-bromobenzoyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B5182423.png)